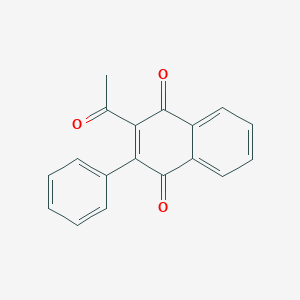
2-acetyl-3-phenylnaphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-3-phenylnaphthoquinone (APNQ) is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the class of naphthoquinones, which are known for their diverse biological activities. APNQ has been studied for its potential use in cancer treatment, as well as its effects on various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2-acetyl-3-phenylnaphthoquinone is complex and involves multiple pathways. One of the main mechanisms is the generation of reactive oxygen species (ROS) in cells, which leads to oxidative stress and ultimately cell death. 2-acetyl-3-phenylnaphthoquinone has also been shown to inhibit the activity of various enzymes and proteins involved in cell signaling and metabolism.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-acetyl-3-phenylnaphthoquinone has been studied for its effects on various biochemical and physiological processes. It has been found to have antioxidant activity, which can help protect cells from oxidative damage. 2-acetyl-3-phenylnaphthoquinone has also been shown to have anti-inflammatory effects, which may be useful in treating inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-acetyl-3-phenylnaphthoquinone is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment. However, the compound's complex mechanism of action and potential toxicity at high doses can make it difficult to study in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 2-acetyl-3-phenylnaphthoquinone. One area of interest is the development of new synthetic methods for producing the compound, which could improve its purity and yield. Another area of research is the investigation of 2-acetyl-3-phenylnaphthoquinone's effects on other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.
Métodos De Síntesis
2-acetyl-3-phenylnaphthoquinone can be synthesized through a multi-step process involving the condensation of 2-acetylnaphthalene with benzaldehyde, followed by oxidation and cyclization reactions. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-acetyl-3-phenylnaphthoquinone has been extensively studied for its potential anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspase enzymes. Additionally, 2-acetyl-3-phenylnaphthoquinone has been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways.
Propiedades
IUPAC Name |
2-acetyl-3-phenylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-11(19)15-16(12-7-3-2-4-8-12)18(21)14-10-6-5-9-13(14)17(15)20/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVDJJZWFHWTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967576 |
Source


|
| Record name | 2-Acetyl-3-phenylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-phenylnaphthalene-1,4-dione | |
CAS RN |
5307-69-7 |
Source


|
| Record name | 2-Acetyl-3-phenylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

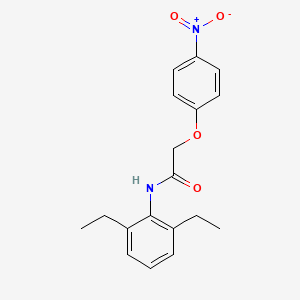
![1-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5690397.png)
![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5690403.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinol](/img/structure/B5690404.png)
![1-(4-chlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5690410.png)
![ethyl 1-[(2,1,3-benzothiadiazol-5-ylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5690411.png)
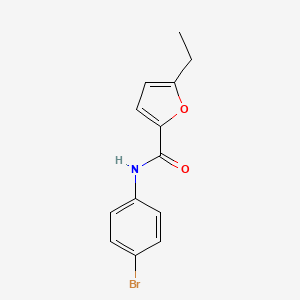
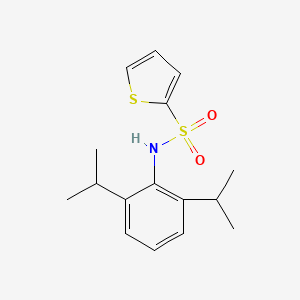
![N~1~,N~1~-dimethyl-N~3~-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B5690424.png)
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-2,4-dimethylaniline](/img/structure/B5690431.png)
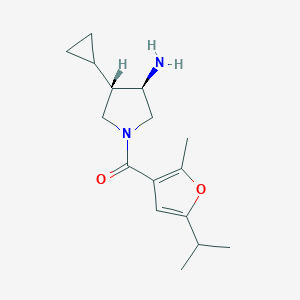
![N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5690443.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)chromane-3-carboxamide](/img/structure/B5690451.png)
![2-[(2-methoxybenzyl)thio]-1H-benzimidazole](/img/structure/B5690474.png)